ethyl 5-[2-(4-ethoxyphenyl)acetamido]-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-[2-(4-ethoxyphenyl)acetamido]-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that belongs to the class of thienopyridazine derivatives This compound is characterized by its unique structure, which includes a thieno[3,4-d]pyridazine core, an ethoxyphenyl group, and a methylphenyl group
Properties
IUPAC Name |
ethyl 5-[[2-(4-ethoxyphenyl)acetyl]amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O5S/c1-4-33-19-12-8-17(9-13-19)14-21(30)27-24-22-20(15-35-24)23(26(32)34-5-2)28-29(25(22)31)18-10-6-16(3)7-11-18/h6-13,15H,4-5,14H2,1-3H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGULJJGOIDSIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=C3C(=CS2)C(=NN(C3=O)C4=CC=C(C=C4)C)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[2-(4-ethoxyphenyl)acetamido]-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-d]pyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[3,4-d]pyridazine ring.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a substitution reaction, where an ethoxyphenyl acetamide is reacted with the thieno[3,4-d]pyridazine intermediate.
Addition of the Methylphenyl Group: The methylphenyl group is added via another substitution reaction, using a suitable methylphenyl reagent.
Esterification: The final step involves the esterification of the carboxylate group to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[2-(4-ethoxyphenyl)acetamido]-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl or amine derivatives.
Scientific Research Applications
Ethyl 5-[2-(4-ethoxyphenyl)acetamido]-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: Researchers study its interactions with biological molecules to understand its mechanism of action and potential as a drug candidate.
Mechanism of Action
The mechanism of action of ethyl 5-[2-(4-ethoxyphenyl)acetamido]-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine share the thiophene core and exhibit similar pharmacological properties.
Pyridazine Derivatives: Other pyridazine-based compounds may have comparable biological activities and applications.
Uniqueness
Ethyl 5-[2-(4-ethoxyphenyl)acetamido]-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
Ethyl 5-[2-(4-ethoxyphenyl)acetamido]-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article examines its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thieno[3,4-d]pyridazine core structure, which is known for its diverse biological activities. The presence of ethoxy and methylphenyl substituents contributes to its pharmacological profile. The molecular formula is , with a molecular weight of approximately 445.54 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may act as an enzyme inhibitor or modulate receptor activity, leading to various pharmacological effects:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial in disease pathways.
- Receptor Modulation : It may bind to receptors involved in inflammatory processes or cancer progression.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of thieno[3,4-d]pyridazine have been reported to induce apoptosis in cancer cells through various pathways:
- Cell Cycle Arrest : Some studies suggest that the compound can cause cell cycle arrest in cancer cell lines.
- Apoptosis Induction : The compound may activate apoptotic pathways leading to programmed cell death in malignant cells.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways involved in inflammation.
Research Findings and Case Studies
Recent studies have focused on the structure-activity relationship (SAR) of thieno[3,4-d]pyridazine derivatives. Here are some notable findings:
Q & A
Q. What are the recommended synthetic routes for this compound, and how can intermediates be characterized?
The compound’s synthesis likely involves multi-step reactions, including cyclization and condensation. For instance, analogous thieno-pyridazine derivatives are synthesized via Biginelli reactions (one-pot condensation of aldehydes, β-keto esters, and thioureas) . Intermediate characterization should employ NMR (1H/13C), IR spectroscopy, and mass spectrometry. X-ray crystallography (as in ) can resolve ambiguities in regiochemistry or stereochemistry .
Q. Which spectroscopic techniques are critical for confirming the compound’s structure?
Key techniques include:
- 1H/13C NMR : To confirm substituent positions and hydrogen bonding (e.g., amide protons).
- HRMS : For molecular ion validation.
- X-ray crystallography : To resolve crystal packing and confirm the fused thieno-pyridazine core (as demonstrated in , and 13) .
- IR spectroscopy : To identify carbonyl (C=O) and amide (N-H) functional groups.
Q. How can solubility and stability be assessed for in vitro studies?
- Solubility : Test in DMSO, ethanol, and aqueous buffers (PBS) via dynamic light scattering (DLS) or UV-Vis spectroscopy.
- Stability : Perform accelerated degradation studies under varying pH (2–12) and temperatures (4°C–40°C), monitored by HPLC .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the final cyclization step?
Use design of experiments (DoE) to evaluate variables:
- Catalyst loading (e.g., p-TsOH or Lewis acids).
- Temperature (reflux vs. microwave-assisted synthesis).
- Solvent polarity (toluene vs. DMF). Analogous cyclizations in and achieved yields >70% by optimizing these parameters .
Q. What computational methods support SAR studies for this compound’s bioactivity?
- Docking simulations : To predict binding affinity with target proteins (e.g., kinases or GPCRs).
- DFT calculations : To analyze electronic properties (HOMO/LUMO) and charge distribution in the thieno-pyridazine core.
- MD simulations : To assess conformational stability in biological matrices .
Q. How to resolve discrepancies between experimental and predicted physicochemical properties (e.g., logP, melting point)?
- LogP : Compare experimental HPLC-derived values with software predictions (ChemAxon, ACD/Labs).
- Melting point : Use differential scanning calorimetry (DSC) to validate against QSPR models. highlights potential deviations in density/boiling point predictions due to force field limitations .
Q. What strategies mitigate byproduct formation during the acetamido coupling step?
- Protecting groups : Temporarily block reactive sites (e.g., Boc for amines).
- Coupling agents : Use HATU or EDC/HOBt for efficient amide bond formation.
- Purification : Employ flash chromatography (silica gel) or preparative HPLC to isolate the target product, as seen in and .
Data Contradiction Analysis
Q. How to address inconsistent bioactivity results across cell-based assays?
- Control experiments : Verify compound integrity post-incubation (LC-MS).
- Cell line variability : Test across multiple lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.
- Assay interference : Check for autofluorescence (thieno-pyridazine absorbs in UV range) using fluorescence quenching controls .
Q. Why might X-ray crystallography and NMR data suggest conflicting conformations?
- Solution vs. solid-state : NMR captures dynamic conformations in solution, while crystallography shows the lowest-energy state in crystal lattices.
- Solvent effects : Polar solvents (DMSO) may stabilize specific hydrogen bonds not observed in crystals. Refine models using NOESY/ROESY for solution-state conformation .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
